molecular formula C32H31Cl2N3O3 B038304 Somnium CAS No. 119177-41-2

Somnium

Número de catálogo B038304
Número CAS: 119177-41-2
Peso molecular: 576.5 g/mol
Clave InChI: XHXGMXAMQVEIQJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Somnium, also known as Zolpidem, is a non-benzodiazepine sedative-hypnotic drug that is commonly used to treat insomnia. It is a prescription medication that works by binding to specific sites on the GABA-A receptors in the brain, which enhances the inhibitory effects of GABA, a neurotransmitter that helps to regulate sleep and anxiety.

Mecanismo De Acción

Somnium works by enhancing the inhibitory effects of GABA, a neurotransmitter that helps to regulate sleep and anxiety. It binds to specific sites on the GABA-A receptors in the brain, which increases the opening of chloride ion channels, leading to hyperpolarization of the neuron and reduced excitability. This results in sedation, relaxation, and sleep induction.
Biochemical and Physiological Effects:
Somnium has a number of biochemical and physiological effects on the body, including decreased muscle tone, decreased heart rate, and decreased respiratory rate. It also increases the duration of slow-wave sleep and reduces the amount of time spent in rapid eye movement (REM) sleep. Additionally, it has been shown to improve cognitive performance and memory consolidation in some studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Somnium has several advantages for use in lab experiments, including its fast onset of action, short half-life, and predictable pharmacokinetics. It also has a high therapeutic index, which means that the therapeutic dose is much lower than the toxic dose. However, it is important to note that the effects of Somnium can be highly variable between individuals and can be affected by factors such as age, sex, and body weight. Additionally, the use of Somnium in lab experiments is limited by ethical considerations, as it is a prescription medication that should only be used under the supervision of a qualified healthcare professional.

Direcciones Futuras

There are several future directions for research on Somnium, including the development of new formulations and delivery methods, the investigation of its potential therapeutic effects in other neurological and psychiatric disorders, and the exploration of its effects on the gut microbiome and immune system. Additionally, there is a need for further research on the long-term effects of Somnium use, as well as its potential for abuse and dependence.
Conclusion:
In conclusion, Somnium is a non-benzodiazepine sedative-hypnotic drug that is commonly used to treat insomnia. It works by enhancing the inhibitory effects of GABA, a neurotransmitter that helps to regulate sleep and anxiety. Somnium has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, as well as its effects on sleep and cognitive function. While it has several advantages for use in lab experiments, its use is limited by ethical considerations and the need for further research on its long-term effects and potential for abuse.

Métodos De Síntesis

The synthesis of Somnium involves the reaction of N,N-dimethyl-2-amino-5-chlorobenzamide with 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol to form the active ingredient, Somnium. The synthesis process is complex and requires careful attention to detail to ensure the purity and efficacy of the final product.

Aplicaciones Científicas De Investigación

Somnium has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including insomnia, anxiety, depression, and post-traumatic stress disorder (PTSD). It is also used in research studies to investigate the neural mechanisms underlying sleep and wakefulness, circadian rhythms, and the effects of sleep deprivation on cognitive function.

Propiedades

Número CAS

119177-41-2

Nombre del producto

Somnium

Fórmula molecular

C32H31Cl2N3O3

Peso molecular

576.5 g/mol

Nombre IUPAC

2-benzhydryloxy-N,N-dimethylethanamine;7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C17H21NO.C15H10Cl2N2O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h3-12,17H,13-14H2,1-2H3;1-7,15,21H,(H,18,20)

Clave InChI

XHXGMXAMQVEIQJ-UHFFFAOYSA-N

SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl

SMILES canónico

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl

Sinónimos

Somnium

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.